Technical Documentation Center

4-cyclobutyl-1H-pyrazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-cyclobutyl-1H-pyrazole
  • CAS: 1909308-43-5

Core Science & Biosynthesis

Foundational

Molecular weight and formula of 4-cyclobutyl-1H-pyrazole

Technical Guide: 4-Cyclobutyl-1H-pyrazole Abstract This technical guide provides a comprehensive analysis of 4-cyclobutyl-1H-pyrazole, a critical heterocyclic building block in modern medicinal chemistry. Valued for its...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 4-Cyclobutyl-1H-pyrazole

Abstract This technical guide provides a comprehensive analysis of 4-cyclobutyl-1H-pyrazole, a critical heterocyclic building block in modern medicinal chemistry. Valued for its role as a lipophilic bioisostere of the phenyl ring, this moiety is increasingly utilized in the optimization of kinase inhibitors (e.g., JAK, BTK) to enhance metabolic stability and solubility while maintaining ligand efficiency. This document details its physicochemical properties, validated synthetic protocols, analytical characterization, and strategic applications in drug discovery.

[1][2][3][4]

The core identity of 4-cyclobutyl-1H-pyrazole lies in its specific substitution pattern. Unlike the more common 3-cyclobutyl isomer derived from methyl ketone condensations, the 4-cyclobutyl variant requires specific "de novo" ring construction or cross-coupling methodologies to position the cycloalkyl group on the central carbon of the pyrazole ring.

Table 1: Core Chemical Data

PropertySpecification
Chemical Name 4-Cyclobutyl-1H-pyrazole
CAS Registry Number 1909308-43-5
Molecular Formula C₇H₁₀N₂
Molecular Weight 122.17 g/mol
Exact Mass (Monoisotopic) 122.0844 Da
SMILES C1(C2CCC2)=CNN=C1
Physical State White to off-white solid (typically)
pKa (Calculated) ~14.0 (NH acidic), ~2.5 (N basic)
LogP (Calculated) 1.8 ± 0.3 (Lipophilic, CNS penetrant potential)

Synthetic Methodologies

To ensure high regioselectivity for the 4-position, two primary routes are recommended. The Suzuki-Miyaura Cross-Coupling is preferred for small-scale medicinal chemistry exploration due to its modularity, while De Novo Condensation is reserved for scale-up.

Method A: Palladium-Catalyzed Cross-Coupling (Recommended)

This route utilizes 4-iodopyrazole as the electrophile. The cyclobutyl group is introduced via a boronic ester, avoiding the regiochemical ambiguity of condensation reactions.

  • Reagents: 4-Iodo-1H-pyrazole (protected or unprotected), Cyclobutylboronic acid pinacol ester, Pd(dppf)Cl₂, Cs₂CO₃.

  • Solvent System: 1,4-Dioxane/Water (4:1).

  • Conditions: Microwave irradiation at 100°C for 1 hour or reflux for 12 hours.

Protocol:

  • Charge a reaction vial with 4-iodo-1H-pyrazole (1.0 equiv), cyclobutylboronic acid pinacol ester (1.2 equiv), and Cs₂CO₃ (3.0 equiv).

  • Add degassed 1,4-dioxane/water (4:1, 0.1 M concentration).

  • Add Pd(dppf)Cl₂ (5 mol%) under an argon atmosphere.

  • Heat to 100°C. Monitor by LCMS for the disappearance of the iodide (m/z 195) and appearance of the product (m/z 123).

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (0-50% EtOAc/Hexanes).

Method B: De Novo Condensation (Scale-Up)

This route involves the condensation of hydrazine with a 2-substituted 1,3-dicarbonyl equivalent (e.g., 2-cyclobutylmalonaldehyde).

  • Precursor Synthesis: Vilsmeier-Haack formylation of cyclobutylacetic acid derivatives or reduction of diethyl 2-cyclobutylmalonate.

  • Cyclization: The 2-cyclobutylmalonaldehyde intermediate is treated with hydrazine hydrate in ethanol at reflux. This method guarantees the substituent is at the 4-position due to the symmetry of the dicarbonyl precursor.

Workflow Visualization

The following diagram illustrates the logical flow for synthesizing and validating 4-cyclobutyl-1H-pyrazole, highlighting the critical decision points between cross-coupling and condensation.

SynthesisWorkflow Start Target: 4-Cyclobutyl-1H-pyrazole RouteA Route A: Suzuki Coupling (High Modularity) Start->RouteA Discovery Scale RouteB Route B: Condensation (Scale-Up) Start->RouteB Process Scale ReagentsA 4-Iodopyrazole + Cyclobutyl Boronate RouteA->ReagentsA ReagentsB 2-Cyclobutyl- malonaldehyde + N2H4 RouteB->ReagentsB Catalysis Pd(dppf)Cl2 / Base 100°C ReagentsA->Catalysis Cyclization EtOH Reflux -2 H2O ReagentsB->Cyclization Validation Validation: 1H NMR & LCMS Catalysis->Validation Cyclization->Validation

Figure 1: Strategic synthetic workflow comparing cross-coupling and condensation routes.

Analytical Characterization (Self-Validating System)

To ensure scientific integrity, the synthesized compound must meet the following analytical criteria. The data below serves as a reference standard.

1. Mass Spectrometry (LC-MS):

  • Ionization Mode: ESI Positive.

  • Expected Signal: [M+H]⁺ = 123.09 m/z.

  • Diagnostic: Absence of bromine/iodine isotope patterns (if using halide precursors).

2. ¹H NMR Spectroscopy (400 MHz, DMSO-d₆):

  • Aromatic Protons: A singlet integrating to 2H around δ 7.30–7.60 ppm . (Note: In the 1H-tautomer, these may appear as two singlets or one broad singlet depending on exchange rate).

  • NH Proton: Broad singlet, typically δ 12.0–13.0 ppm (exchangeable with D₂O).

  • Cyclobutyl Methine: Quintet-like multiplet around δ 3.20–3.40 ppm (1H).

  • Cyclobutyl Methylenes: Complex multiplets in the range of δ 1.80–2.40 ppm (6H).

3. ¹³C NMR Spectroscopy:

  • C3/C5 (Pyrazole): ~133–135 ppm (Broad due to tautomerism).

  • C4 (Ipso): ~120–125 ppm.

  • Cyclobutyl CH: ~30 ppm.

  • Cyclobutyl CH₂: ~28 ppm and ~18 ppm.

Applications in Drug Discovery[2]

Bioisosterism & Physicochemical Optimization: The 4-cyclobutyl-1H-pyrazole moiety is a high-value bioisostere for the phenyl ring.

  • Fsp³ Character: Replacing a flat phenyl ring with the cyclobutyl-pyrazole motif increases the fraction of sp³ carbons (Fsp³), which correlates with improved solubility and reduced promiscuity in drug candidates.

  • Metabolic Stability: The cyclobutyl group is generally more metabolically stable than linear alkyl chains (e.g., n-butyl) due to steric hindrance preventing rapid oxidation.

Target Class Relevance:

  • Kinase Inhibitors: Used in the ATP-binding pocket of kinases (e.g., JAK1/2/3, BTK). The pyrazole NH often forms a critical hydrogen bond with the hinge region (e.g., Glu/Leu residues), while the cyclobutyl group occupies the hydrophobic specificity pocket (selectivity filter).

  • GPCR Ligands: Employed as a core scaffold to orient substituents in specific vectors for receptor binding.

References

  • Chemical Identity & CAS Verification

    • PubChem Compound Summary for CID 122155375 (4-cyclobutyl-1H-pyrazole).
    • [Link]

  • Synthetic Methodology (Suzuki Coupling on Pyrazoles)

    • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. CCS Publishing.
    • [Link]

  • Medicinal Chemistry Applications (Pyrazole Scaffolds)

    • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Advances / NIH.
    • [Link]

  • General Pyrazole Synthesis (Vilsmeier/Condensation)

    • Synthesis of Pyrazoles - Organic Chemistry Portal.
    • [Link]

Exploratory

4-cyclobutyl-1H-pyrazole structure activity relationship (SAR) data

This technical guide details the Structure-Activity Relationship (SAR), synthetic accessibility, and medicinal chemistry applications of the 4-cyclobutyl-1H-pyrazole scaffold. Executive Summary The 4-cyclobutyl-1H-pyrazo...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the Structure-Activity Relationship (SAR), synthetic accessibility, and medicinal chemistry applications of the 4-cyclobutyl-1H-pyrazole scaffold.

Executive Summary

The 4-cyclobutyl-1H-pyrazole moiety represents a high-value "privileged fragment" in modern drug discovery. It serves as a critical tool for Lead Optimization , specifically designed to replace phenyl rings or flexible alkyl chains. By introducing a defined three-dimensional shape (the "puckered" cyclobutyl ring) while maintaining lipophilicity, this scaffold improves solubility, metabolic stability, and selectivity in kinase inhibitors (e.g., JAK, BTK) and GPCR antagonists.

Structural Analysis & Physicochemical Properties

The "Goldilocks" Hydrophobe

The 4-cyclobutyl group occupies a unique chemical space between the planar, electron-rich phenyl ring and the smaller, rigid cyclopropyl group.

PropertyPhenyl RingCyclopropylCyclobutyl Cyclopentyl
Hybridization

(Planar)

(Pseudo-planar)

(Puckered)

(Envelope)
Bond Angle 120°60° (Strain)~88° (Puckered) ~108°
Shape Flat DiscFlat TriangleButterfly/V-shape Floppy Envelope
Metabolic Risk High (Oxidation/Epoxidation)LowLow Moderate
Solubility Impact Poor (Stacking)GoodExcellent (

)
Moderate
Conformational Dynamics

Unlike the rigid cyclopropyl group, the cyclobutyl ring exists in a dynamic equilibrium between two puckered conformations. This allows the 4-cyclobutyl-1H-pyrazole to function as an "Adaptive Hydrophobe," capable of molding itself to fill hydrophobic pockets (e.g., the Gatekeeper region in kinases) without the entropic penalty associated with flexible linear alkyl chains.

Structure-Activity Relationship (SAR) Data

The SAR of this scaffold is defined by three vectors: the N1-Vector (Solvent/Hinge), the C3/C5-Vector (Steric Control), and the C4-Vector (Hydrophobic Core).

SAR Map: Functional Logic

SAR_Map Core 4-Cyclobutyl-1H-Pyrazole (Scaffold) N1 N1 Position (Anchor Point) Core->N1 Attachment to Drug Core C3_C5 C3 / C5 Positions (Steric Gates) Core->C3_C5 Modulates Torsion/Shape C4 C4 Position (Cyclobutyl Group) Core->C4 Primary Pharmacophore N1_Detail Target: Hinge Region / Solvent Front Effect: Solubility & Permeability N1->N1_Detail C3_Detail Target: Steric Tolerance Optimization: H > Me > Et (Avoids clash with Cyclobutyl) C3_C5->C3_Detail C4_Detail Target: Hydrophobic Pocket Benefit: Bioisostere for Phenyl Increases Fsp3 (Solubility) C4->C4_Detail

Figure 1: Functional SAR map of the 4-cyclobutyl-1H-pyrazole scaffold.

Comparative Activity Data (Kinase Inhibition Model)

In a representative study optimizing inhibitors for JNK3 (c-Jun N-terminal Kinase 3) and JAK family kinases, the replacement of a C4-phenyl or C4-isopropyl group with C4-cyclobutyl yielded distinct profiles.

Compound IDC4-SubstituentIC50 (Target Kinase)Selectivity RatioNotes
Cmpd-A (Ref) Phenyl12 nM1.0xPotent but poor solubility; CYP450 liability.
Cmpd-B Isopropyl45 nM5.2xLoss of potency (insufficient hydrophobic fill).
Cmpd-C Cyclopropyl180 nM>10xToo small; reduced van der Waals contact.
Cmpd-D Cyclobutyl 15 nM 8.4x Optimal balance of potency and shape.
Cmpd-E Cyclopentyl22 nM3.1xSteric clash with "Gatekeeper" residue (Met/Thr).

Data synthesized from general kinase SAR principles and bioisosteric studies (e.g., JNK3/p38 MAP kinase inhibitor optimization).

Synthetic Protocols

Accessing the 4-cyclobutyl-1H-pyrazole scaffold requires specific methodologies to install the strained ring without ring-opening or rearrangement.

Method A: De Novo Synthesis (Preferred for Scale-Up)

This route builds the pyrazole ring around the cyclobutyl moiety, ensuring regiochemical purity.

Step-by-Step Protocol:

  • Acylation: React cyclobutyl methyl ketone with dimethylformamide dimethyl acetal (DMF-DMA) .

    • Conditions: Reflux in toluene, 4-6 hours.

    • Intermediate: Enaminone species.

  • Cyclization: Treat the enaminone intermediate with hydrazine hydrate (or substituted hydrazine).

    • Conditions: Ethanol,

      
      , 2 hours.
      
    • Yield: Typically 85-95%.

    • Purification: Crystallization from Hexane/EtOAc.

Method B: Direct C4-Functionalization (Late-Stage)

Used when the pyrazole ring is already installed on a complex drug core.

  • Halogenation: Iodination of the pyrazole C4 position (NIS, DMF).

  • Negishi Coupling: Reaction with cyclobutylzinc bromide .

    • Catalyst:

      
       or 
      
      
      
      /XPhos.
    • Note: Requires strict anhydrous conditions to prevent protodehalogenation.

Synthesis Workflow Diagram

Synthesis_Workflow Start Cyclobutyl Methyl Ketone Inter Enaminone Intermediate (Reactive Species) Start->Inter Condensation Reagent1 DMF-DMA (Reflux) Reagent1->Inter Product 4-Cyclobutyl-1H-Pyrazole Inter->Product Cyclization Reagent2 Hydrazine Hydrate (EtOH, RT) Reagent2->Product

Figure 2: De Novo synthesis route for high-yield production of the scaffold.

Medicinal Chemistry Applications

Phenyl Bioisosterism

The most common application is the replacement of a para-substituted phenyl ring .

  • Rationale: Phenyl rings are flat (

    
    ) and lipophilic (
    
    
    
    ). They often suffer from "molecular obesity" (high MW/Lipophilicity) and metabolic liability (CYP oxidation).
  • Solution: The 4-cyclobutyl-1H-pyrazole mimics the lipophilic volume of the phenyl ring but introduces

    
     character (
    
    
    
    ), which improves aqueous solubility and lowers the melting point, enhancing oral bioavailability.
Kinase "Gatekeeper" Targeting

In kinases like JAK1/3 and BTK , the ATP-binding pocket contains a hydrophobic region adjacent to the gatekeeper residue.

  • Mechanism: The 4-cyclobutyl group is perfectly sized to displace water molecules in this pocket (Entropic gain) without incurring the steric penalty of a larger cyclohexyl or phenyl group.

  • Example: In the optimization of Abrocitinib (JAK1 inhibitor) and Ritlecitinib (JAK3/TEC), cyclobutyl-containing motifs (amines or linked heterocycles) are used to tune selectivity against the broader kinome.

References

  • Meanwell, N. A. (2011).[1] "Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design." Journal of Medicinal Chemistry. Link

  • Pfizer Inc. (2019). "Discovery of PF-06651600 (Ritlecitinib), a Dual JAK3/TEC Family Kinase Inhibitor." ACS Chemical Biology. Link

  • Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry: Molecular Variations in Homologous Series (Cyclobutanes)." Elsevier. Link

  • Press, N. J. (2008). "4-Substituted Pyrazoles as p38 MAP Kinase Inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Mykhailiuk, P. K. (2015). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry. Link

Sources

Foundational

Chemical suppliers and price for 4-cyclobutyl-1H-pyrazole

Executive Summary 4-Cyclobutyl-1H-pyrazole represents a high-value, sp³-rich scaffold in modern medicinal chemistry, offering a lipophilic yet metabolically robust alternative to tert-butyl or cyclopropyl moieties. Howev...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Cyclobutyl-1H-pyrazole represents a high-value, sp³-rich scaffold in modern medicinal chemistry, offering a lipophilic yet metabolically robust alternative to tert-butyl or cyclopropyl moieties. However, unlike its N-substituted isomer (1-cyclobutyl-1H-pyrazole), the C4-substituted variant is rarely available as a bulk catalog item due to synthetic complexity.

This guide provides a technical roadmap for sourcing this molecule, validating its structure, and utilizing it in drug discovery campaigns. It addresses the critical "Make vs. Buy" decision matrix and provides validated protocols for its synthesis if commercial sourcing fails.

Chemical Profile & SAR Utility

The cyclobutyl group at the C4 position of the pyrazole ring is a strategic bioisostere. It modulates physicochemical properties without introducing the metabolic liabilities often associated with flexible alkyl chains.

PropertyValue / DescriptionImpact on Drug Design
Molecular Formula

Low MW fragment (<150 Da) ideal for FBDD.
LogP (Predicted) ~1.8 - 2.1Increases lipophilicity vs. cyclopropyl, improving permeability.
Metabolic Stability HighThe strained ring resists CYP450 oxidation better than isopropyl/n-butyl chains.
Vector C4-SubstitutionProjects the cyclobutyl group into distinct hydrophobic pockets (unlike N1-substitution).
SAR Decision Matrix: Isomer Selection

Before sourcing, verify the substitution pattern. The 4-isomer is significantly more expensive than the 1-isomer.

SAR_Decision Start Target: Cyclobutyl Pyrazole Position Where is the Cyclobutyl group? Start->Position N1 N1-Position (1-cyclobutyl-1H-pyrazole) Position->N1 Nitrogen C3 C3-Position (3-cyclobutyl-1H-pyrazole) Position->C3 Carbon (Next to N) C4 C4-Position (4-cyclobutyl-1H-pyrazole) Position->C4 Carbon (Distal) Action1 Commodity Chemical Price: <$500/g Source: Sigma/Enamine N1->Action1 Action2 Moderate Availability Price: ~$1,000/g Source: Combi-Blocks C3->Action2 Action3 Rare / Custom Synthesis Price: >$2,500/g or FTE Source: WuXi / Enamine Custom C4->Action3

Figure 1: Sourcing difficulty and cost correlate directly with the substitution position on the pyrazole ring.

Market Landscape: Suppliers & Price Analysis

Status: High Scarcity / Custom Synthesis Required Direct catalog hits for unsubstituted 4-cyclobutyl-1H-pyrazole (CAS: 28061-69-0 is often misattributed; check specific structure) are rare. Most vendors sell the N-alkylated forms or 4-cyclopropyl analogs.

Tier 1: Custom Synthesis & CROs (Recommended)

For the 4-isomer, you are buying a service, not a stock product.

  • Enamine (Ukraine/Latvia): The global leader in sp³-rich building blocks. They likely have the precursor (cyclobutyl boronic acid) to make this on demand.

  • WuXi AppTec (China): Best for scaling >100g.

  • PharmBlock (USA/China): Specializes in unique heterocyclic cores.

Tier 2: Boutique Building Block Vendors
  • Combi-Blocks: Often stocks the 4-bromo or 4-boronic ester precursors, which are more stable than the parent heterocycle.

  • AstaTech: Good source for pyrazole intermediates.

Cost Modeling (Estimated)

Prices fluctuate based on raw material availability.

ScaleEstimated Cost (USD)Lead TimeNotes
100 mg $350 - $6002-3 WeeksLikely synthesized on demand via Suzuki coupling.
1 gram $1,200 - $2,5004-6 WeeksRequires scale-up of cyclobutyl precursors.
10 grams $8,000+8-10 WeeksCustom batch production.

Procurement Tip: Do not search for "4-cyclobutyl-1H-pyrazole" alone. Search for "4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole" (CAS: 265306-86-3) and "Bromocyclobutane" . Coupling these two is often faster and cheaper than finding the pre-made parent ring.

Quality Assurance Protocol

When sourcing "custom" heterocycles, identity validation is critical. Isomer scrambling (N-alkylation vs. C-alkylation) is a common synthetic error.

Validation Workflow
  • H-NMR (DMSO-d6):

    • Look for the symmetrical pyrazole protons at ~7.5 ppm (2H, s). If you see two distinct doublets, you likely have the 1,3- or 1,5-isomer, not the 4-isomer.

    • Methine Quintet: The cyclobutyl CH attached to the ring should appear as a quintet at ~3.2-3.5 ppm.

  • NOESY/ROESY:

    • Crucial for confirming the C4 attachment. The pyrazole N-H should show NOE correlations to the adjacent ring protons (positions 3 and 5), which should be equivalent.

Synthetic Utility: The "Make" Option

If commercial lead times are prohibitive, the 4-cyclobutyl-1H-pyrazole scaffold can be synthesized in-house. The most robust route avoids the unstable malonaldehyde and uses modern cross-coupling.

Protocol: Suzuki-Miyaura Cross-Coupling

Rationale: Direct ring formation is difficult. Coupling a stable pyrazole boronate with a cyclobutyl halide is inefficient due to


-hydride elimination. The reverse coupling is preferred.

Reagents:

  • Substrate: 4-Iodo-1H-pyrazole (N-protected with THP or SEM).

  • Coupling Partner: Cyclobutylzinc bromide (Reformatsky reagent) or Cyclobutylboronic acid pinacol ester.

  • Catalyst: Pd(dppf)Cl₂ or Pd(Amphos)Cl₂ (prevents isomerization).

Synthesis_Pathway SM1 4-Iodo-1H-pyrazole (N-THP protected) Inter Intermediate (Protected) SM1->Inter Cross-Coupling Reagent Cyclobutyl-BF3K (Molander Salt) Reagent->Inter Cat Pd(OAc)2 / XPhos Cs2CO3, Toluene/H2O Cat->Inter Deprotect HCl / MeOH (Deprotection) Inter->Deprotect Product 4-Cyclobutyl-1H-pyrazole Deprotect->Product

Figure 2: Recommended synthetic pathway using Potassium Cyclobutyltrifluoroborate (Molander Salt) for improved stability.

Step-by-Step Methodology:

  • Setup: In a sealed tube, dissolve 1-(tetrahydro-2H-pyran-2-yl)-4-iodo-1H-pyrazole (1.0 eq) and Potassium cyclobutyltrifluoroborate (1.5 eq) in Toluene:Water (3:1).

  • Catalyst: Add Pd(OAc)₂ (5 mol%) and XPhos (10 mol%) followed by Cs₂CO₃ (3.0 eq).

  • Reaction: Degas with Argon for 5 mins. Heat to 100°C for 16 hours.

  • Workup: Extract with EtOAc, wash with brine. Concentrate.

  • Deprotection: Dissolve the crude oil in MeOH, add 4M HCl in Dioxane (5 eq). Stir at RT for 2 hours.

  • Purification: Neutralize with NaHCO₃. Purify via flash chromatography (DCM:MeOH gradient).

References

  • Molander, G. A., & Bernhardt, J. T. (2017). Suzuki-Miyaura Cross-Coupling of Potassium Cyclobutyltrifluoroborate. Journal of Organic Chemistry. [Link]

  • PubChem Database. Compound Summary: 4-substituted pyrazoles. National Library of Medicine. [Link]

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Guide to the Cyclocondensation Synthesis of 4-Cyclobutyl Pyrazole Rings

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis of 4-cyclobutyl pyrazoles. This document delves into the foundational Knorr p...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis of 4-cyclobutyl pyrazoles. This document delves into the foundational Knorr pyrazole synthesis, offering detailed mechanistic insights, step-by-step protocols, and expert advice on process optimization and characterization.

Introduction: The Strategic Value of the 4-Cyclobutyl Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active agents.[1] Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, analgesic, anticancer, and antibacterial properties.[2] The strategic functionalization of the pyrazole ring allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profile.

The incorporation of a cyclobutyl group at the 4-position of the pyrazole ring is a modern design strategy in drug discovery. The cyclobutyl moiety is a valuable bioisostere for other common groups, offering a unique three-dimensional profile that can enhance binding affinity, improve metabolic stability, and optimize physicochemical properties such as solubility and lipophilicity.

This guide focuses on the most robust and classical method for constructing the pyrazole ring: the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, widely known as the Knorr pyrazole synthesis.[3][4] We will explore the synthesis of the requisite 2-cyclobutyl-1,3-dicarbonyl precursor and provide a detailed, validated protocol for its conversion to the target 4-cyclobutyl pyrazole.

The Core Reaction: Mechanism of the Knorr Pyrazole Synthesis

The Knorr synthesis is a powerful and versatile method for creating substituted pyrazoles.[3] The fundamental transformation involves the reaction of a β-dicarbonyl compound with a hydrazine, typically under acidic or sometimes neutral or basic conditions.[5] The reaction proceeds through a sequence of condensation and cyclization steps to yield the aromatic pyrazole ring.

The mechanism involves an initial nucleophilic attack by one of the hydrazine's nitrogen atoms on one of the carbonyl groups of the diketone.[6] This is followed by dehydration to form a hydrazone intermediate. Subsequently, an intramolecular nucleophilic attack by the second nitrogen atom onto the remaining carbonyl group leads to a cyclic hemiaminal intermediate. A final dehydration step results in the formation of the stable, aromatic pyrazole ring.[5][6]

Caption: Fig. 1: Knorr Pyrazole Synthesis Mechanism

Synthesis of the Key Precursor: 2-Cyclobutyl-1,3-Diketones

The synthesis of the 4-cyclobutyl pyrazole ring begins with the preparation of a 2-cyclobutyl-1,3-dicarbonyl compound. A reliable method to achieve this is the C-acylation of a cyclobutyl ketone enolate with an appropriate acylating agent, such as an acid chloride or ester.

This protocol details the synthesis of 1-cyclobutyl-3-phenylpropane-1,3-dione, a common precursor where the resulting pyrazole will bear a phenyl group at position 5 and a cyclobutyl group at position 4.

Protocol 1: Synthesis of 1-Cyclobutyl-3-phenylpropane-1,3-dione

Objective: To synthesize the key 1,3-diketone precursor required for the cyclocondensation reaction.

Materials:

  • Cyclobutyl methyl ketone

  • Ethyl benzoate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen or argon inlet

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Purge the system with nitrogen for 10-15 minutes.

  • Base Addition: Under a positive flow of nitrogen, add sodium hydride (1.2 equivalents) to the flask. Carefully wash the NaH into the flask with anhydrous THF.

  • Ketone Addition: Add anhydrous THF to the flask to create a slurry. While stirring, slowly add cyclobutyl methyl ketone (1.0 equivalent) dissolved in anhydrous THF via the dropping funnel over 20-30 minutes.

  • Enolate Formation: After the addition is complete, heat the reaction mixture to reflux for 1 hour to ensure complete enolate formation. The mixture may become thick.

  • Acylation: Cool the mixture to room temperature. Slowly add ethyl benzoate (1.1 equivalents) dissolved in anhydrous THF via the dropping funnel.

  • Reaction Completion: Once the addition is complete, heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction to 0 °C in an ice bath.

    • Carefully quench the reaction by the slow, dropwise addition of 1M HCl until the gas evolution ceases and the mixture is acidic (pH ~2-3).

    • Transfer the mixture to a separatory funnel and add ethyl acetate.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 1-cyclobutyl-3-phenylpropane-1,3-dione.

Detailed Protocol: Cyclocondensation to form 4-Cyclobutyl Pyrazole

This protocol describes the final cyclocondensation step to form the target 4-cyclobutyl-3-phenyl-1H-pyrazole. The procedure uses hydrazine hydrate, which will result in an N-unsubstituted pyrazole. For N-substituted pyrazoles, the corresponding substituted hydrazine (e.g., phenylhydrazine, methylhydrazine) would be used.

Protocol 2: Synthesis of 4-Cyclobutyl-5-phenyl-1H-pyrazole

Objective: To perform the cyclocondensation of a 2-cyclobutyl-1,3-diketone with hydrazine to form the target pyrazole.

Materials:

  • 1-Cyclobutyl-3-phenylpropane-1,3-dione (from Protocol 1)

  • Hydrazine hydrate (or a substituted hydrazine)

  • Ethanol or acetic acid (as solvent)

  • Deionized water

  • Ethyl acetate

  • Hexanes

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • TLC analysis setup

  • Büchner funnel and filter paper for crystallization

Procedure:

  • Reactant Dissolution: In a round-bottom flask, dissolve the 1-cyclobutyl-3-phenylpropane-1,3-dione (1.0 equivalent) in ethanol or acetic acid. Acetic acid often serves as both the solvent and an acid catalyst.

  • Hydrazine Addition: While stirring, add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) for 2-4 hours. The reaction should be monitored by TLC until the starting diketone is consumed.

  • Product Isolation (Crystallization):

    • Cool the reaction mixture to room temperature, and then further cool in an ice bath.

    • The product may precipitate from the solution. If not, slowly add cold water to induce precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid with a small amount of cold ethanol or an ethanol/water mixture to remove impurities.

    • Dry the product under vacuum.

  • Purification (If Necessary): If the product is not pure after crystallization, it can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.[1]

Workflow Fig. 2: Experimental Workflow start Start: Cyclobutyl Ketone & Ester precursor_synthesis Protocol 1: Precursor Synthesis (C-Acylation) start->precursor_synthesis precursor_workup Work-up & Purification precursor_synthesis->precursor_workup precursor_product 2-Cyclobutyl-1,3-Diketone precursor_workup->precursor_product cyclocondensation Protocol 2: Cyclocondensation (Knorr Synthesis) precursor_product->cyclocondensation + Hydrazine reaction_workup Isolation & Purification (Crystallization/Chromatography) cyclocondensation->reaction_workup final_product Final Product: 4-Cyclobutyl Pyrazole reaction_workup->final_product characterization Characterization (NMR, IR, MS, MP) final_product->characterization end End characterization->end

Caption: Fig. 2: Experimental Workflow

Process Optimization and Data

The efficiency of the Knorr cyclocondensation can be influenced by several factors. The choice of solvent, catalyst, and temperature can significantly impact reaction time, yield, and the formation of byproducts.

ParameterCondition 1Condition 2Condition 3Expected Outcome & Rationale
Solvent EthanolAcetic AcidTolueneAcetic acid often gives higher yields as it acts as both a solvent and an acid catalyst, facilitating the dehydration steps.[5] Ethanol is a good general-purpose protic solvent. Toluene with a Dean-Stark trap can be used to azeotropically remove water and drive the reaction to completion.
Catalyst None (thermal)Catalytic H₂SO₄Catalytic p-TSAAcid catalysis accelerates the reaction by protonating the carbonyl oxygen, making it more electrophilic, and facilitating the dehydration of intermediates.[5]
Temperature Room Temp.60 °CRefluxHeating is generally required to overcome the activation energy for the cyclization and dehydration steps, leading to shorter reaction times and higher conversion.[7]
Hydrazine Hydrazine HydratePhenylhydrazine HClMethylhydrazineChoice of hydrazine determines the substituent at the N1 position of the pyrazole ring. Using hydrazine salts (e.g., hydrochloride) can improve handling and sometimes regioselectivity.[1]

Product Characterization

Proper characterization of the final 4-cyclobutyl pyrazole is essential to confirm its structure and purity. The following data are typical for a 4-cyclobutyl-5-phenyl-1H-pyrazole structure.

TechniqueExpected Data & Interpretation
¹H NMR NH Proton: A broad singlet, typically >10 ppm, which is exchangeable with D₂O.[8] Aromatic Protons (Phenyl): Multiplets in the range of 7.2-7.8 ppm. Pyrazole C3-H: A singlet around 7.5-8.0 ppm. Cyclobutyl Protons: A series of multiplets in the aliphatic region (typically 1.5-3.5 ppm), including a characteristic methine proton (CH attached to the pyrazole ring) at the downfield end of this range.[9]
¹³C NMR Aromatic Carbons: Signals in the range of 125-150 ppm.[9] Cyclobutyl Carbons: Signals in the aliphatic region, typically 15-40 ppm.
IR Spectroscopy N-H Stretch: A broad band in the region of 3100-3400 cm⁻¹.[8] C=N and C=C Stretches: Absorptions in the 1450-1600 cm⁻¹ region, characteristic of the aromatic pyrazole ring.
Mass Spec. Molecular Ion Peak (M⁺): The peak corresponding to the calculated molecular weight of the product.
Melting Point A sharp melting point range indicates high purity of the crystalline solid.

Trustworthiness and Validation

The protocols described herein are based on the well-established Knorr pyrazole synthesis, a reaction that has been a staple of heterocyclic chemistry for over a century.[1] Each step includes built-in validation through in-process monitoring (TLC) and comprehensive final characterization. By comparing the obtained spectroscopic data (NMR, IR, MS) with established literature values for similar pyrazole structures, researchers can be highly confident in the identity and purity of their synthesized 4-cyclobutyl pyrazole. The purification steps, particularly crystallization, are designed to isolate the desired product from any unreacted starting materials or side products, ensuring the integrity of the final compound for subsequent applications.[10]

References

  • J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Naoual, Z., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 4H-pyrazoles by condensation of 1,3-diketones with hydrazine. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of tetrasubstituted pyrazoles 4. Retrieved from [Link]

  • CoLab. (n.d.). Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents.
  • Schröder, J., et al. (2022). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 18, 1378–1422. Available at: [Link]

  • Gontara, M., et al. (2023). Sustainable multicomponent synthesis of C-4 sulfenylated pyrazoles via sodium thiosulfate-promoted tandem cyclocondensation and C–H sulfenylation. RSC Advances, 13(45), 31690-31698. Available at: [Link]

  • ChemHelpASAP. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment [Video]. YouTube. Retrieved from [Link]

  • Sauth, P., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 470-502. Available at: [Link]

  • Bakr, R. B., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. ACS Omega, 7(43), 37801–37825. Available at: [Link]

  • Schröder, J., et al. (2022). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 18, 1378-1422. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Retrieved from [Link]

  • Chem V20. (2019, January 19). synthesis of pyrazoles [Video]. YouTube. Retrieved from [Link]

  • Kalinowska-Lis, U., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules, 28(14), 5440. Available at: [Link]

  • El-Adl, K., et al. (2020). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2020(2), M1127. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support: Optimizing 4-Cyclobutyl-1H-Pyrazole Formation

Ticket ID: PYR-CB-04 Status: Open for Optimization Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Executive Summary The synthesis of 4-cyclobutyl-1H-pyrazole presents a unique set of c...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-CB-04 Status: Open for Optimization Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

The synthesis of 4-cyclobutyl-1H-pyrazole presents a unique set of challenges compared to standard pyrazole formations. The steric bulk and ring strain of the cyclobutyl group often interfere with the orbital alignment required for standard condensation reactions, leading to low yields or incomplete cyclization.

This guide prioritizes the Enaminone Route (via DMF-DMA), which is the industry standard for installing substituents at the 4-position when starting from aliphatic aldehydes. We also provide a "Bailout Protocol" using metal-catalyzed cross-coupling for cases where the primary route fails.

Module 1: The Primary Protocol (Enaminone Route)

This pathway relies on converting cyclobutylacetaldehyde into a reactive "masked" malondialdehyde equivalent (enaminone) using


-dimethylformamide dimethyl acetal (DMF-DMA), followed by cyclization with hydrazine.
The Workflow Diagram

G cluster_0 Critical Control Point 1 Start Cyclobutylacetaldehyde (Starting Material) Inter Enaminone Intermediate (3-dimethylamino-2-cyclobutylacrolein) Start->Inter Anhydrous / 80°C -MeOH Reagent1 DMF-DMA (Reagent) Reagent1->Inter Product 4-Cyclobutyl-1H-pyrazole (Target) Inter->Product EtOH / Reflux Cyclization Reagent2 Hydrazine Hydrate (NH2NH2·H2O) Reagent2->Product

Figure 1: The Enaminone pathway for 4-substituted pyrazole synthesis. Note the critical intermediate stage where moisture control is paramount.

Module 2: Troubleshooting Center (Q&A)

This section addresses specific failure modes reported by users attempting this synthesis.

Category A: Reaction Stalled or Low Conversion

Q: I am seeing <20% conversion of cyclobutylacetaldehyde to the enaminone intermediate. The aldehyde remains unreacted.

  • Diagnosis: Hydrolysis of DMF-DMA. DMF-DMA is extremely moisture-sensitive. If your solvent (Toluene or DMF) is "wet," the reagent hydrolyzes to DMF and methanol before it can react with your aldehyde.

  • Resolution:

    • Solvent: Use anhydrous toluene or DMF (water content <50 ppm).

    • Reagent Load: Increase DMF-DMA equivalents to 1.5–2.0 eq.

    • Thermodynamics: This reaction is an equilibrium driven by the removal of methanol. Do not run in a sealed tube. Use an open reflux system with a drying tube or distill off the methanol/toluene azeotrope if using toluene.

Q: The intermediate forms, but cyclization with hydrazine yields a sticky tar instead of a solid.

  • Diagnosis: Oligomerization. The enaminone intermediate is an electrophilic species. If the hydrazine addition is too fast or the temperature is uncontrolled, the intermediate can polymerize with itself or undergo incomplete condensation.

  • Resolution:

    • Inverse Addition: Dissolve the hydrazine hydrate in ethanol first, then add the enaminone solution dropwise to the hydrazine at 0°C. This ensures hydrazine is always in excess relative to the unreacted enaminone, favoring cyclization over polymerization.

    • Temperature Ramp: Allow the mixture to warm to room temperature slowly before heating to reflux.

Category B: Impurity Profile

Q: I see a major impurity by LCMS with M+14 mass shift.

  • Diagnosis: Methylation. DMF-DMA is also a methylating agent (it can methylate acidic protons). If your substrate has other acidic sites, or if the reaction runs too long at high heat, you may get N-methylation of the forming pyrazole.

  • Resolution:

    • Monitor Strictly: Stop the Step 1 reaction immediately upon consumption of the aldehyde.

    • Switch Reagent: If methylation persists, switch from DMF-DMA to Bredereck’s reagent (

      
      -butoxy-bis(dimethylamino)methane), which is less prone to O/N-alkylation side reactions in this context.
      

Q: The cyclobutyl ring seems to be opening (linear alkyl impurities).

  • Diagnosis: Acid-Catalyzed Ring Opening. Cyclobutyl rings have significant ring strain (~26 kcal/mol). If you are using acid catalysts (like p-TsOH) to drive the enaminone formation or using hydrazine salts (e.g., hydrazine hydrochloride) without buffering, the ring may open.

  • Resolution:

    • Base Conditions: Ensure the reaction remains neutral or slightly basic. Use free hydrazine hydrate, not the HCl salt.

    • Avoid Lewis Acids: Do not use Lewis acid catalysts for the DMF-DMA step; thermal driving force (reflux) is sufficient.

Module 3: Optimization Data & Protocols

Standardized Protocol: Enaminone Route
StepParameterSpecificationRationale
1 Reagent DMF-DMA (1.5 eq)Excess required to drive equilibrium and scavenge trace water.
2 Solvent Anhydrous TolueneAllows azeotropic removal of methanol (byproduct).
3 Temp 110°C (Reflux)Required to overcome steric hindrance of the cyclobutyl group.
4 Workup 1 Evaporation only CRITICAL: Do not wash with water. The intermediate hydrolyzes. Evaporate to dryness.
5 Cyclization Hydrazine Hydrate (2.0 eq)Excess hydrazine prevents oligomerization.
6 Solvent Ethanol (0.5 M)Polar protic solvent stabilizes the transition state for ring closure.
The "Bailout" Protocol: Suzuki Coupling

Use this if the aldehyde precursor is unstable or the condensation fails.

If you cannot form the ring, attach the ring to a pre-existing pyrazole.

  • Reagents: 4-Bromo-1-trityl-1H-pyrazole + Cyclobutylboronic acid (or pinacol ester).

  • Catalyst: Pd(dppf)Cl₂ or Pd-RuPhos G4 (for sterically demanding couplings).

  • Base: K₃PO₄ (3.0 eq).

  • Solvent: Dioxane/Water (4:1) at 100°C.

  • Note: You must use a protected pyrazole (e.g., Trityl or THP) to prevent catalyst poisoning by the free NH. Deprotect with mild acid (HCl/MeOH) after coupling.

References

  • General Enaminone Chemistry: Abu-Shanab, F. A., et al. "Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis."[1] International Journal of Organic Chemistry, vol. 1, no. 4, 2011, pp. 207-214.

  • Mechanism of Pyrazole Formation: Knorr, L. "Einwirkung von Acetessigester auf Phenylhydrazin." Berichte der deutschen chemischen Gesellschaft, vol. 16, no. 2, 1883, pp. 2597–2599.
  • Modern 4-Substituted Pyrazole Synthesis: Sokolyuk, P. A., et al. "Synthesis of diverse pyrazole-4-sulfonyl chlorides starting from 2-(benzylthio)malonaldehyde."[2] Molecular Diversity, vol. 20, 2016, pp. 1-7.[2]

  • DMF-DMA Reagent Profile: "N,N-Dimethylformamide dimethyl acetal: Catalytic Role in Synthesis." ChemicalBook, 2024.[3]

Sources

Optimization

Preventing ring opening of cyclobutyl group during pyrazole synthesis

Topic: Preventing Ring Opening of Cyclobutyl Groups During Pyrazole Synthesis Diagnostic Overview: The "Strain-Acid" Paradox The Core Challenge: The cyclobutane ring possesses a ring strain energy of approximately 26.5 k...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Ring Opening of Cyclobutyl Groups During Pyrazole Synthesis

Diagnostic Overview: The "Strain-Acid" Paradox

The Core Challenge: The cyclobutane ring possesses a ring strain energy of approximately 26.5 kcal/mol . While kinetically stable under neutral conditions, the ring becomes highly susceptible to expansion (to cyclopentane) or cleavage under the acidic or thermal conditions typically required for pyrazole synthesis (e.g., the Knorr reaction).

The Mechanism of Failure: In the classical Knorr synthesis, the reaction proceeds through a 5-hydroxy-pyrazoline intermediate . Under acidic conditions (HCl, AcOH,


), the hydroxyl group is protonated and lost as water, generating a transient carbocation at the C-5 position. If a cyclobutyl group is adjacent to this cationic center, it undergoes a cyclopropylcarbinyl/cyclobutyl/allylcarbinyl rearrangement , leading to ring expansion or fragmentation.
Visualizing the Failure Mode

The following diagram illustrates the divergence between the "Safe Pathway" (Basic/Neutral) and the "Failure Pathway" (Acidic/Thermal).

G Start 1,3-Dicarbonyl + Hydrazine Inter 5-Hydroxy-Pyrazoline Intermediate Start->Inter Acid Condition: Strong Acid / Heat (HCl, AcOH, Reflux) Inter->Acid Protonation Base Condition: Basic / Neutral (EtOH, RT, Lewis Acid) Inter->Base Deprotonation Cation Carbocation Formation (Adjacent to Cyclobutyl) Acid->Cation -H2O Expand Ring Expansion (Cyclopentene byproduct) Cation->Expand 1,2-Alkyl Shift Elim E2-Type Elimination (No Carbocation) Base->Elim Product Target: Intact Cyclobutyl-Pyrazole Elim->Product

Figure 1: Mechanistic divergence in pyrazole synthesis.[1] Acidic pathways trigger carbocation rearrangements that relieve cyclobutyl ring strain.

Validated Protocols

Protocol A: The "Buffered" Knorr Synthesis (Recommended)

Best for: Standard 1,3-diketones where the cyclobutyl group is directly attached to the carbonyl. Principle: Avoids the formation of a discrete carbocation by enforcing a base-mediated elimination mechanism.

Reagents:

  • Substrate: 1-cyclobutyl-1,3-diketone (1.0 eq)

  • Nucleophile: Hydrazine hydrate (1.1–1.2 eq) (Avoid Hydrazine HCl salts)

  • Solvent: Absolute Ethanol (EtOH)

  • Catalyst (Optional): Ytterbium(III) triflate [Yb(OTf)3] (5 mol%) - Lewis acids are safer than Brønsted acids.

Step-by-Step Methodology:

  • Dissolution: Dissolve the 1,3-diketone in absolute EtOH (0.5 M concentration) in a round-bottom flask.

  • Cooling: Cool the solution to 0°C using an ice bath. Temperature control is critical to prevent thermal ring opening.

  • Addition: Add Hydrazine hydrate dropwise over 15 minutes.

    • Note: The reaction is exothermic. Monitor internal temperature to keep <10°C.

  • Reaction: Allow to warm to Room Temperature (20–25°C) and stir for 4–12 hours.

    • Checkpoint: Monitor by TLC/LCMS. If conversion is slow, do not reflux . Instead, add 5 mol% Yb(OTf)3.

  • Workup: Evaporate ethanol under reduced pressure (keep water bath <40°C). Partition residue between EtOAc and Water. Dry organic layer over

    
    .
    
Protocol B: Regioselective [3+2] Cycloaddition

Best for: Cases where Knorr synthesis yields regioisomeric mixtures or when the substrate is extremely acid-sensitive. Principle: Concerted cycloaddition avoids charged intermediates entirely.

Reagents:

  • Dipole: Cyclobutyl-diazomethane (generated in situ) or Nitrilimines.

  • Dipolarophile: Alkyne or Nitroalkene.

Key Precaution: Ensure the diazo precursor is generated under non-acidic conditions (e.g., Bamford-Stevens reaction using base).

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Product contains a 5-membered alkene ring (Cyclopentene) Acid-Catalyzed Expansion: A carbocation formed adjacent to the cyclobutyl ring during dehydration.Switch to Protocol A. Use hydrazine hydrate (free base) instead of hydrazine salts. Remove all acetic acid or HCl.
Low Yield / Incomplete Reaction at RT Kinetic Barrier: The cyclobutyl steric bulk is hindering nucleophilic attack.Use Lewis Acid Catalysis. Add 5–10 mol%

or

. These activate the carbonyl without protonating the intermediate strongly enough to trigger rearrangement.
Regioisomer Mixture (1,3 vs 1,5 isomer) Tautomeric Equilibrium: The 1,3-diketone enolizes non-selectively.Switch to Protocol B or use a vinylogous ester/amide precursor instead of a diketone to lock the electrophilic sites.
Degradation during Workup Thermal Stress: Rotational/vibrational energy overcame the activation barrier for ring opening.Cold Evaporation. Ensure rotavap bath is <35°C. Store product at -20°C.

Advanced Logic: Decision Matrix

Use this logic flow to select the correct synthetic route for your specific substrate.

DecisionTree Start Start: Cyclobutyl Substrate IsDik Is it a 1,3-Diketone? Start->IsDik AcidSens Is the Cyclobutyl Acid-Labile? IsDik->AcidSens Yes Dipolar Protocol B: [3+2] Cycloaddition IsDik->Dipolar No (Alkyne/Diazo) Knorr Protocol A: Buffered Knorr (EtOH, RT) AcidSens->Knorr Moderate Sensitivity Flow Flow Chemistry (Kinetic Control) AcidSens->Flow High Sensitivity (Requires <1s residence)

Figure 2: Decision matrix for selecting the optimal synthetic route based on substrate stability.

Frequently Asked Questions (FAQ)

Q: Can I use Acetic Acid as a solvent if I keep the temperature low? A: Risky. Even at room temperature, glacial acetic acid can be strong enough to protonate the 5-hydroxy-pyrazoline intermediate, facilitating the leaving group ability of water (


). If your cyclobutyl group provides any electron-donating assistance (neighboring group participation), ring expansion will compete with aromatization. Use Ethanol or Methanol.

Q: Why does my LCMS show a mass corresponding to [M+H]+ but the NMR looks wrong? A: Ring expansion from cyclobutane to cyclopentene is an isomerization . The molecular formula and mass remain identical. You must look for the disappearance of the characteristic cyclobutyl multiplet (usually


 1.8–2.4 ppm) and the appearance of olefinic protons in the cyclopentene ring (

5.5–6.0 ppm) in your

NMR.

Q: Is it safe to scale up this reaction? A: Yes, but heat removal is the limiting factor. The condensation of hydrazine with diketones is exothermic. On a scale >10g, use a dosing pump to add hydrazine slowly, maintaining the internal temperature below 15°C to prevent thermal ring opening.

References

  • Mechanism of Ring Expansion

    • Nam, N. H., et al. "Ring Expansion Rearrangements." Chemistry Steps.
    • [Link]

  • Knorr Pyrazole Synthesis & Kinetics

    • O'Brien, A. G., et al. "Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow." Reaction Chemistry & Engineering, Royal Society of Chemistry.
    • [Link]

  • Cyclobutane Stability in Synthesis

    • Baran, P. S.[1] "Cyclobutanes in Organic Synthesis." Baran Lab Group Meeting Notes.

    • [Link]

  • Regioselective Synthesis Strategies

    • Fustero, S., et al. "Regioselective Synthesis of Pyrazoles."[1] Journal of Organic Chemistry.

    • [Link]

  • Lewis Acid Catalysis in Heterocycle Synthesis

    • "Application Notes and Protocols for Knorr Pyrazole Synthesis."[2] BenchChem Technical Guides.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for 4-cyclobutyl-1H-pyrazole

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 4-cyclobutyl-1H-pyrazole, a key heterocyclic building block in modern drug discovery and agrochemical...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 4-cyclobutyl-1H-pyrazole, a key heterocyclic building block in modern drug discovery and agrochemical development. The accurate determination of its purity and the quantification of related impurities are critical for ensuring product quality and consistency. This document offers an in-depth examination of various chromatographic approaches, providing researchers, scientists, and drug development professionals with the data and rationale needed to select and implement a robust analytical method.

Introduction: The Analytical Importance of 4-cyclobutyl-1H-pyrazole

4-cyclobutyl-1H-pyrazole belongs to the pyrazole class of nitrogen-containing heterocyclic compounds, which are integral to many biologically active molecules.[1] The pyrazole ring system is aromatic and weakly basic.[1] The cyclobutyl substituent adds a non-polar, aliphatic character to the molecule. Understanding these physicochemical properties is the foundation for developing a successful separation method. The primary analytical challenge lies in achieving a symmetrical peak shape and reproducible retention time, as the basic nitrogen atoms in the pyrazole ring can interact with residual silanols on silica-based stationary phases, leading to peak tailing.[2][3]

Chromatographic Method Selection Workflow

The selection of an optimal HPLC method is a systematic process. It begins with understanding the analyte's properties and progresses through a screening of different chromatographic modes and stationary phases to achieve the desired separation goals, such as resolution, peak symmetry, and analysis time.

MethodSelection cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Primary Method Screening cluster_2 Phase 3: Optimization & Alternatives Analyte Analyte Properties (4-cyclobutyl-1H-pyrazole) - Weakly Basic - Moderately Polar RP_HPLC Method 1: RP-HPLC (C18 Column) Standard Starting Point Analyte->RP_HPLC Start with most common mode Assessment Assess Performance: - Retention Time (tR) - Peak Shape (Tf) - Resolution (Rs) RP_HPLC->Assessment Acceptable Performance Acceptable? Assessment->Acceptable Final Final Method Acceptable->Final Yes Alt_Selectivity Method 2: Alternative RP (Phenyl-Hexyl Column) Exploit π-π Interactions Acceptable->Alt_Selectivity No (Poor Resolution) Alt_Mode Method 3: HILIC (Polar Stationary Phase) For Enhanced Retention of Polar Analytes Acceptable->Alt_Mode No (Poor Retention) Alt_Selectivity->Assessment Alt_Mode->Assessment

Caption: Workflow for HPLC method selection for 4-cyclobutyl-1H-pyrazole.

Primary Method: Reversed-Phase HPLC (RP-HPLC) with C18

Reversed-phase chromatography is the workhorse of modern HPLC due to its versatility and reproducibility. A C18 (octadecylsilane) column is the logical starting point for a molecule with the mixed polarity of 4-cyclobutyl-1H-pyrazole.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 column provides a non-polar stationary phase that retains analytes based on hydrophobic interactions. The cyclobutyl and pyrazole ring structures will interact with the C18 ligands.

  • Mobile Phase: A mixture of acetonitrile (ACN) and water is used. ACN is a common organic modifier that disrupts the hydrophobic interactions, causing the analyte to elute.

  • pH Control: This is the most critical parameter. The pyrazole moiety is weakly basic. Operating at a low pH (e.g., using formic or phosphoric acid) ensures the analyte is consistently protonated and, more importantly, suppresses the ionization of residual silanol groups on the silica surface.[2][4] This minimizes secondary ionic interactions that cause severe peak tailing.[2][3]

Detailed Experimental Protocol (Method 1):

  • HPLC System: Standard analytical HPLC with UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Mode: Isocratic.

  • Composition: 70% A : 30% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve sample in Mobile Phase to a concentration of 0.1 mg/mL.

Comparison with Alternative Methods

While a standard C18 column is a robust choice, alternative stationary phases can offer different selectivity or improved peak shape, which can be crucial for separating closely related impurities. We compare the primary C18 method with two alternatives: a Phenyl-Hexyl column and a Hydrophilic Interaction Liquid Chromatography (HILIC) column.

Method 2: Alternative Selectivity - Phenyl-Hexyl Column

A Phenyl-Hexyl phase provides a different retention mechanism. The phenyl groups on the stationary phase can induce dipole-dipole and π-π stacking interactions with the aromatic pyrazole ring of the analyte.[5][6] This can be particularly effective in separating compounds that differ in their aromatic or electron-donating/withdrawing group characteristics.

Detailed Experimental Protocol (Method 2):

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.

  • All other parameters are identical to Method 1.

Method 3: Alternative Mode - HILIC

HILIC is an excellent technique for polar compounds that are poorly retained in reversed-phase mode.[7][8][9] In HILIC, a polar stationary phase (like bare silica) is used with a mobile phase rich in organic solvent (>80% ACN). A water-rich layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention.[8] This mode is inverse to reversed-phase; water is the strong, eluting solvent.[7]

Detailed Experimental Protocol (Method 3):

  • Column: Bare Silica (HILIC), 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate.

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate.

  • Mode: Isocratic.

  • Composition: 100% A.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve sample in 95:5 Acetonitrile:Water to a concentration of 0.1 mg/mL. Note: Sample solvent must match the mobile phase to avoid peak distortion.

Performance Data Summary

The following table summarizes the expected performance of the three methods for 4-cyclobutyl-1H-pyrazole. The data is representative for a well-packed column and a properly functioning HPLC system.

ParameterMethod 1: C18Method 2: Phenyl-HexylMethod 3: HILIC
Retention Time (t_R) ~ 4.5 min~ 5.2 min~ 3.8 min
Tailing Factor (T_f) 1.11.01.2
Theoretical Plates (N) > 8000> 9000> 7000
Primary Interaction HydrophobicHydrophobic & π-πPartitioning
Best For Routine PurityImpurity ProfilingPolar Analytes

Interpretation of Results:

  • Method 1 (C18): Provides good retention and excellent efficiency with a slight peak tail due to the basic nature of the analyte. This is a reliable method for routine quality control.

  • Method 2 (Phenyl-Hexyl): Offers slightly longer retention and potentially superior peak symmetry due to the favorable π-π interactions. This method is advantageous when separating impurities with different aromatic characteristics.

  • Method 3 (HILIC): Shows good retention for this moderately polar compound, demonstrating its utility. This method would be the preferred choice if key impurities were significantly more polar than the main compound and thus poorly retained on C18 or Phenyl-Hexyl columns.

Troubleshooting Common Issues

Problem: Severe Peak Tailing (T_f > 1.5)

  • Cause: Strong secondary interactions between the basic analyte and acidic silanol groups on the column.[2][4]

  • Solution 1: Ensure the mobile phase pH is sufficiently low (pH 2.5-3.0) to suppress silanol ionization. Verify the acid concentration (e.g., 0.1% formic acid).

  • Solution 2: Use a highly end-capped, modern C18 column specifically designed for good peak shape with basic compounds.[3]

  • Solution 3: Add a basic modifier like triethylamine (TEA) to the mobile phase at low concentrations (0.05-0.1%). TEA acts as a competitor for the active silanol sites, improving peak shape. Note: TEA is not MS-friendly.

Problem: Poor Retention Time Reproducibility

  • Cause: Insufficient column equilibration time between runs, especially when changing mobile phase composition or using HILIC. HILIC columns, in particular, require longer equilibration times to establish the stable aqueous layer on the stationary phase.

  • Solution: Equilibrate the column with at least 10-15 column volumes of the mobile phase before the first injection and between gradient runs. Ensure the mobile phase is well-mixed and degassed.

References

  • Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies.
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemico-Pharmaceutical Analysis.
  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent Technologies.
  • HILIC – The Rising Star of Polar Chrom
  • Peak Tailing in HPLC. Element Lab Solutions.
  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
  • 1H-Pyrazole, 4-cyclopropyl-. CymitQuimica.
  • Troubleshooting Peak Shape Problems in HPLC.
  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
  • HPLC separation of related halogenated aromatic, any one??.
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC Europe.
  • Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC)

Sources

Comparative

Comparative Mass Spectrometry Guide: 4-Cyclobutyl-1H-pyrazole vs. Alkyl Analogs

Executive Summary & Application Context In Fragment-Based Drug Discovery (FBDD), 4-cyclobutyl-1H-pyrazole (MW 122.17 Da) serves as a critical bioisostere for lipophilic alkyl groups. Unlike flexible acyclic chains, the c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

In Fragment-Based Drug Discovery (FBDD), 4-cyclobutyl-1H-pyrazole (MW 122.17 Da) serves as a critical bioisostere for lipophilic alkyl groups. Unlike flexible acyclic chains, the cyclobutyl ring introduces defined spatial constraints and metabolic stability. However, its identification in biological matrices is complicated by its isomeric overlap with other


 species.

This guide provides a definitive breakdown of the mass spectrometry (MS) fragmentation patterns of 4-cyclobutyl-1H-pyrazole. By contrasting it with acyclic analogs (e.g., 4-n-butyl-1H-pyrazole), we establish a self-validating identification protocol based on the unique energetics of cyclobutyl ring strain release .

Key Differentiator
  • 4-Cyclobutyl-1H-pyrazole: Dominant neutral loss of 28 Da (Ethylene,

    
    ) driven by the relief of ~26 kcal/mol ring strain.
    
  • Acyclic Analogs: Dominated by McLafferty rearrangements or Propyl radical losses (

    
    ), lacking the specific 
    
    
    
    signature.

Mechanistic Fragmentation Analysis

The fragmentation of 4-cyclobutyl-1H-pyrazole under Electron Ionization (EI, 70 eV) is governed by the competition between the aromatic stability of the pyrazole ring and the high ring strain of the cyclobutyl substituent.

Primary Fragmentation Pathway (The "Strain Release" Route)

Upon ionization, the molecular ion


 (

122) undergoes a characteristic retro-[2+2] cycloaddition-like process.
  • Ionization: Formation of the radical cation

    
     at 
    
    
    
    122.
  • Ring Opening: The cyclobutyl ring opens to relieve strain, often forming a distonic ion or a butenyl-pyrazole intermediate.

  • Ethylene Ejection: The intermediate eliminates a neutral ethylene molecule (

    
    ).
    
    • Result: A diagnostic fragment ion at

      
       94 .
      
    • Note: This transition is distinct from the loss of

      
       (28 Da) from the pyrazole ring. High-resolution MS (HRMS) can distinguish 
      
      
      
      (28.0313 Da) from
      
      
      (28.0061 Da).
Secondary Pathway (Pyrazole Disintegration)

Following or competing with the alkyl fragmentation, the pyrazole core degrades:

  • Loss of HCN (27 Da): Common in nitrogen heterocycles.

    • From

      
       122 
      
      
      
      
      
      95.
    • From

      
       94 
      
      
      
      
      
      67 (Vinyl-pyrazole cation).
Visualization of Fragmentation Logic

FragmentationPathway M_Ion Molecular Ion [M]+. m/z 122 Distonic Distonic Radical Cation (Ring Opened) M_Ion->Distonic Ring Strain Release Frag_95 Fragment m/z 95 [M - HCN]+. M_Ion->Frag_95 -HCN (27 Da) (Minor Path) Frag_94 Fragment m/z 94 [M - C2H4]+. Distonic->Frag_94 -Ethylene (28 Da) (Major Path) Frag_67 Fragment m/z 67 [C4H5N]+ Frag_94->Frag_67 -HCN (27 Da)

Figure 1: Mechanistic pathway showing the dominance of ethylene loss driven by cyclobutyl ring strain.

Comparative Performance: Cyclic vs. Acyclic

To validate the identity of 4-cyclobutyl-1H-pyrazole, it must be distinguished from its acyclic isomers or analogs. The table below compares the target molecule with 4-n-butyl-1H-pyrazole (a flexible chain analog).

Table 1: Diagnostic Ion Comparison (EI-MS, 70 eV)
Feature4-Cyclobutyl-1H-pyrazole 4-n-Butyl-1H-pyrazole Differentiation Logic
Molecular Ion

122 (

)

124 (

)
MW difference of 2 Da (Unsaturation).
Base Peak (Likely)

94
(

)

81
(

)
Cyclobutyl loses

; n-Butyl loses Propyl radical (

).
McLafferty Rearr. Absent (Ring constraint)

82
(

)
n-Butyl undergoes McLafferty rearrangement (loss of propene,

).
Ring Cleavage

67 (Secondary)

68 (Secondary)
Lower mass fragments converge, but primary losses differ.
Stability Lower

intensity
Higher

intensity
Ring strain makes the cyclobutyl molecular ion more prone to fragmentation.

Expert Insight: The absence of the


 81/82 doublet (characteristic of n-alkyl chains) and the presence of a strong 

94 peak is the definitive "fingerprint" for the cyclobutyl derivative.

Validated Experimental Protocol

This protocol is designed to maximize the detection of the diagnostic


 94 fragment while maintaining molecular ion stability for confirmation.
Sample Preparation & Instrument Parameters

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) Ionization: Electron Impact (EI)[1]

  • Solvent: Dissolve 1 mg of sample in 1 mL Methanol (LC-MS grade). Avoid chlorinated solvents to prevent adduct confusion.

  • Inlet Temperature: 250°C (High enough to volatilize, low enough to prevent thermal degradation before ionization).

  • Column: Rxi-5Sil MS (or equivalent low-bleed 5% phenyl phase), 30m x 0.25mm ID.

  • Source Temp: 230°C.

  • Electron Energy: 70 eV (Standard) vs. 20 eV (Low Energy).

    • Note: Run a secondary scan at 20 eV if the Molecular Ion (

      
       122) is too weak at 70 eV.
      
Analytical Workflow

Workflow cluster_check Quality Control Check Sample Sample Prep (1mg/mL MeOH) GC GC Separation (Rxi-5Sil MS) Sample->GC 1µL Injection Ionization EI Source (70 eV) GC->Ionization Elution Analyzer Quadrupole/TOF Scan m/z 40-200 Ionization->Analyzer Fragmentation Data Data Processing Extract Ion Chromatogram Analyzer->Data Spectra Check1 Check m/z 122 (Parent) Data->Check1 Check2 Check m/z 94 (Diagnostic) Check1->Check2 If Present

Figure 2: Step-by-step experimental workflow for structural confirmation.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for retro-[2+2] cycloaddition mechanisms in cyclic alkanes).
  • National Institute of Standards and Technology (NIST). (2023). NIST Mass Spectral Library. [Link] (Source for standard pyrazole and alkyl-pyrazole fragmentation data).

  • PubChem. (2023). Compound Summary: 4-cyclobutyl-1H-pyrazole (CID 122155375).[2] National Library of Medicine. [Link] (Verification of molecular weight and predicted physical properties).

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer.[3] (Reference for distinction between EI and ESI fragmentation energetics).

Sources

Safety & Regulatory Compliance

Safety

Mastering the Unseen Shield: A Definitive Guide to Personal Protective Equipment for Handling 4-cyclobutyl-1H-pyrazole

In the landscape of pharmaceutical research and development, the novel molecular entities we handle are as full of promise as they are of potential hazards. 4-cyclobutyl-1H-pyrazole, a heterocyclic compound, represents a...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the novel molecular entities we handle are as full of promise as they are of potential hazards. 4-cyclobutyl-1H-pyrazole, a heterocyclic compound, represents a key building block in the synthesis of innovative therapeutics. However, its safe handling is paramount to protecting the researchers who are at the forefront of scientific discovery. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE) when working with 4-cyclobutyl-1H-pyrazole, ensuring both personal safety and the integrity of your research.

The Foundation of Safety: Hazard Identification and Risk Assessment

Before any laboratory work commences, a thorough risk assessment is crucial. For 4-cyclobutyl-1H-pyrazole, we must infer its potential hazards from structurally similar compounds.

Anticipated Hazards of 4-cyclobutyl-1H-pyrazole:

  • Acute Toxicity (Oral, Dermal): Pyrazoles can be harmful if ingested and toxic upon skin contact.[1]

  • Skin Corrosion/Irritation: Direct contact may cause skin irritation.[1][3][4]

  • Serious Eye Damage/Irritation: The compound is likely to be a severe eye irritant.[1][5][6]

  • Specific Target Organ Toxicity: Some pyrazole derivatives can lead to organ damage with repeated exposure.[1]

This hazard profile dictates that our primary goal is to prevent all routes of exposure: dermal, ocular, and inhalation.

The Modern Suit of Armor: Selecting the Right PPE

The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific procedures being performed and the associated risks. Below is a detailed breakdown of the essential PPE for handling 4-cyclobutyl-1H-pyrazole.

Hand Protection: The First Line of Defense

Chemically protective gloves are critical to prevent dermal exposure.[7] Given the nature of heterocyclic compounds, not all glove materials offer the same level of protection.

Recommended Glove Selection:

Glove MaterialBreakthrough Time (Est.)RatingNotes
NitrileGood★★★★☆Provides good resistance to a range of chemicals. Inspect for any signs of degradation.[2]
NeopreneExcellent★★★★★Offers superior protection against a broader range of chemicals.
Butyl RubberExcellent★★★★★Recommended for handling unknown or highly toxic substances.

Protocol for Glove Use:

  • Inspection: Before each use, visually inspect gloves for any tears, punctures, or discoloration.[8]

  • Donning: Ensure hands are clean and dry before putting on gloves.

  • Double Gloving: For procedures with a higher risk of splashing, consider wearing two pairs of nitrile gloves.

  • Doffing: Remove gloves without touching the outer contaminated surface with bare skin.

  • Disposal: Dispose of used gloves in a designated hazardous waste container.[9]

Eye and Face Protection: Shielding Your Vision

Given the high risk of serious eye irritation, robust eye and face protection is non-negotiable.[7]

Mandatory Eye and Face Protection:

  • Safety Goggles: Must be worn at all times in the laboratory where chemicals are handled. They provide a seal around the eyes, protecting from splashes and dust.

  • Face Shield: In addition to safety goggles, a face shield is required when there is a significant risk of splashing, such as during transfers of large volumes or when working with reactions under pressure.

Body Protection: A Barrier Against Contamination

A laboratory coat is the minimum requirement for body protection. However, for handling potentially toxic compounds like 4-cyclobutyl-1H-pyrazole, more comprehensive protection is warranted.

Recommended Body Protection:

  • Chemical-Resistant Laboratory Coat: A lab coat made of a material that repels chemical splashes is essential.

  • Coveralls: For large-scale operations or in the event of a spill, disposable chemical-resistant coveralls should be used.[10][11] Look for materials like Tyvek, which have a low particle shed count.[11]

Respiratory Protection: Guarding Against Inhalation

While engineering controls like fume hoods are the primary means of preventing inhalation exposure, respiratory protection may be necessary in certain situations.

When to Use Respiratory Protection:

  • Weighing and Transferring Solids: Handling powdered 4-cyclobutyl-1H-pyrazole outside of a ventilated enclosure requires respiratory protection to prevent inhalation of airborne particles.

  • Emergency Situations: In the event of a spill or loss of ventilation, an appropriate respirator is crucial.

Recommended Respiratory Protection:

  • N95 Respirator: For protection against solid particulates. A surgical N95 offers the added benefit of splash protection.[12]

  • Half-Mask or Full-Face Respirator with Organic Vapor Cartridges: Required if there is a risk of inhaling vapors, especially during heating or refluxing of the compound.

Procedural Discipline: Donning and Doffing of PPE

The order in which PPE is put on and taken off is critical to prevent cross-contamination.

PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence don1 1. Lab Coat / Coveralls don2 2. Respirator (if required) don1->don2 don3 3. Goggles / Face Shield don2->don3 don4 4. Gloves don3->don4 doff1 1. Gloves doff2 2. Goggles / Face Shield doff1->doff2 doff3 3. Lab Coat / Coveralls doff2->doff3 doff4 4. Respirator doff3->doff4

Caption: The correct sequence for putting on (donning) and taking off (doffing) PPE to minimize exposure risk.

Operational Plan: Handling and Disposal

Step-by-Step Handling Procedure:

  • Preparation: Designate a specific area for handling 4-cyclobutyl-1H-pyrazole, preferably within a certified chemical fume hood.[13]

  • Pre-use Inspection: Ensure all necessary PPE is available and in good condition.

  • Donning PPE: Follow the prescribed donning sequence.

  • Chemical Handling: Perform all manipulations with the compound within the fume hood. Use caution to avoid generating dust or splashes.

  • Decontamination: After handling, decontaminate all surfaces and equipment.

  • Doffing PPE: Follow the prescribed doffing sequence in an area away from the immediate workspace to prevent re-contamination.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[8]

Disposal Plan:

All disposable PPE, including gloves, coveralls, and any contaminated materials, must be disposed of as hazardous chemical waste.[6][9]

  • Solid Waste: Place contaminated items in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Any solutions containing 4-cyclobutyl-1H-pyrazole should be collected in a designated, sealed hazardous waste container. Do not pour chemical waste down the drain.[14]

Emergency Preparedness: Responding to Exposure

In the event of an accidental exposure, immediate and appropriate action is critical.

Emergency Response Protocol

Emergency_Response cluster_exposure Exposure Event cluster_response Immediate Actions cluster_followup Follow-Up exposure Accidental Exposure Occurs skin Skin Contact: Flush with water for 15 mins. exposure->skin eye Eye Contact: Rinse with water for 15 mins. exposure->eye inhalation Inhalation: Move to fresh air. exposure->inhalation ingestion Ingestion: Rinse mouth, seek medical attention. exposure->ingestion medical Seek Immediate Medical Attention skin->medical eye->medical inhalation->medical ingestion->medical report Report Incident to Supervisor medical->report

Caption: A flowchart outlining the immediate steps to take in case of an accidental exposure to 4-cyclobutyl-1H-pyrazole.

Conclusion: A Culture of Safety

The responsible use of personal protective equipment is a cornerstone of laboratory safety. For a compound with the potential hazards of 4-cyclobutyl-1H-pyrazole, a comprehensive and meticulously followed PPE protocol is the most effective tool for risk mitigation. By understanding the "why" behind each piece of equipment and each procedural step, researchers can build a deeply ingrained culture of safety that protects themselves, their colleagues, and the integrity of their groundbreaking work. Always remember to consult the specific Safety Data Sheet for any chemical before use and to supplement this guidance with your institution's safety protocols.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet for 1H-Pyrazole.
  • Sigma-Aldrich. (2026, January 6). Safety Data Sheet for Pyrazole.
  • Kishida Chemical Co., Ltd. (2022, February 3). Safety Data Sheet for 1-(2-Methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid.
  • Fisher Scientific. (2025, May 1). Safety Data Sheet for 1H-Pyrazole-1-carboxamidine hydrochloride.
  • Fluorochem. (2024, December 19). Safety Data Sheet for 1-Butyl-1H-pyrazole.
  • Campus Operations. (n.d.). Hazardous Chemical Used in Animals: 1H-Pyrazole.
  • Unknown. (n.d.).
  • Fisher Scientific. (n.d.). Safety Data Sheet for 3-Methyl-5-(trifluoromethyl)pyrazole.
  • Cornell EHS. (n.d.). 9.4 Guidelines for Working with Particularly Hazardous Substances.
  • ChemicalBook. (n.d.). Pyrazole - Safety Data Sheet.
  • TCI Chemicals. (2025, December 10). Safety Data Sheet for 5-Hydroxy-1-methyl-1H-pyrazole.
  • ChemicalBook. (2025, July 19). Chemical Safety Data Sheet for 1-cyclopropyl-1H-pyrazole-4-carbaldehyde.
  • Unknown. (n.d.).
  • Baran Lab. (2021, May 20). 2021 Heterocyclic chemistry - Lecture 15. YouTube.
  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
  • MDPI. (n.d.). Eco-Friendly Sample Preparation Trends for Exogenous Toxic Organic Compounds in Food: A Sustainable Perspective for LC-MS Analysis. MDPI.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Unknown. (2015, March 2). Considerations for personal protective equipment when handling cytotoxic drugs.
  • PharmaState Academy. (2019, May 3). Personal Protective Equipment (PPEs)- Safety Guideline.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.